N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine
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Overview
Description
N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine is a complex organic compound with a unique structure that includes a dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Dibenzofuran Core: This step involves the cyclization of appropriate precursors to form the dibenzofuran structure.
Introduction of Methyl Groups: Methyl groups are introduced at the 8 and 9b positions through alkylation reactions.
Formation of the Ylidene Group: The ylidene group is formed through a condensation reaction with hydroxylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure.
Phomodione: An usnic acid derivative with a related structure.
Usnic Acid: A naturally occurring compound with similar biological activity.
Uniqueness
N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine is unique due to its specific substitutions and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61132-58-9 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
N-[(4aR,9bR)-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H15NO2/c1-9-3-4-12-11(7-9)14(2)6-5-10(15-16)8-13(14)17-12/h3-7,13,16H,8H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
LGOUEPGSRBASBF-ZIAGYGMSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)O[C@H]3[C@@]2(C=CC(=NO)C3)C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3C2(C=CC(=NO)C3)C |
Origin of Product |
United States |
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